7-(+/-)-Methyl-estra-4-ene-3,17-dione
Description
Foundational Context of Estrane-Based Steroids in Biochemical Research
Steroids represent a fundamental class of lipids characterized by a distinctive tetracyclic carbon skeleton. nih.gov Within this broad category, estrane (B1239764) is the parent hydrocarbon structure for C18 steroids, which form the basis for estrogens, a critical group of hormones. nih.govmdpi.com The biosynthesis of these hormones originates from cholesterol through a series of enzymatic reactions. mdpi.com Estrane-based steroids, such as the naturally occurring estrogens—estrone (B1671321), estradiol, and estriol—are paramount in a vast array of physiological processes, most notably in reproductive biology. nih.govnih.gov
The scientific exploration of estrane derivatives has been a cornerstone of biochemical and medicinal research for decades. researchgate.net This research has led to a deep understanding of steroid hormone function and has driven the development of synthetic steroids. By modifying the core estrane structure, scientists can create novel compounds with altered biological activities, receptor affinities, and metabolic stabilities. This strategy has been instrumental in the creation of numerous therapeutic agents used in medicine. mdpi.com
Position of 7-(+/-)-Methyl-estra-4-ene-3,17-dione within Synthetic Steroid Chemistry and Biological Inquiry
This compound is a synthetic compound classified as an anabolic-androgenic steroid (AAS). wikipedia.org Structurally, it is a derivative of 19-nortestosterone (also known as nandrolone) and is distinguished by the addition of a methyl group at the 7-alpha position of the estrane skeleton. wikipedia.orgironmagazine.com This compound is also referred to in scientific literature and other contexts by several synonyms, including 7α-methyl-19-norandrostenedione, MENT dione (B5365651), and Trestione. wikipedia.orgironmagazine.com
In the field of biological inquiry, this compound is primarily recognized as a prohormone. wikipedia.org It is designed to convert in the body to its biologically active metabolite, 7α-methyl-19-nortestosterone (trestolone), which is commonly known as MENT. wikipedia.org MENT is a potent androgen that exhibits resistance to the enzyme 5α-reductase. nih.gov This characteristic is significant because 5α-reductase is responsible for converting testosterone (B1683101) into the more potent androgen dihydrotestosterone (B1667394) (DHT), which is highly active in tissues like the prostate. The resistance of MENT to this enzyme has made it a subject of research for potential therapeutic uses, including as a candidate for a male contraceptive. ironmagazine.comnih.gov Despite its research interest, this compound has also appeared outside of formal research settings, having been sold online as a "designer" steroid and dietary supplement. wikipedia.orgmysupplementstore.com
Table 1: Chemical Profile of 7-alpha-Methyl-estra-4-ene-3,17-dione (B7838580)
| Identifier | Value |
|---|---|
| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-Dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
| Chemical Formula | C₁₉H₂₆O₂ |
| Molar Mass | 286.415 g·mol⁻¹ |
| Synonyms | 7α-methyl-19-norandrostenedione, MENT dione, Trestione, Mentabolan |
| Parent Compound | 19-Nortestosterone (Nandrolone) |
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.gov
Review of Landmark Studies Contributing to the Understanding of this compound
The scientific origins of research into 7α-methylated steroids can be traced back to the mid-20th century. A pivotal 1963 publication by Albert Segaloff in the journal Steroids provided early data on the biological activity of various steroid compounds. ironmagazine.com This work, later compiled in Julius Vida's comprehensive text, "Androgens and Anabolic Agents: Chemistry and Pharmacology," demonstrated that 7-alpha-methyl-estra-4-ene-3,17-dione possessed a muscle-strengthening effect that was significantly greater—by a factor of 26—than that of its contemporary, nor-androstenedione. ironmagazine.com
The compound and its active metabolite, MENT, gained renewed interest in the 1990s as researchers sought new avenues for male hormonal contraception. ironmagazine.comnih.gov Studies from this era confirmed that MENT is a potent androgen capable of suppressing gonadotropins while maintaining normal androgen-dependent functions, such as sexual behavior and mood, in hypogonadal men. nih.govnih.gov This body of work established MENT as a viable compound for further development in androgen replacement therapy and contraception. nih.gov
More recently, the focus of studies has shifted towards the detection and classification of 7-alpha-methyl-estra-4-ene-3,17-dione as it began to appear in the dietary supplement market. A 2015 review by Rahnema et al. on "designer steroids" identified it as one of several AAS available to consumers in over-the-counter products, bringing attention to its status outside of regulated medicine. wikipedia.org Concurrently, analytical studies have focused on identifying its metabolites in urine for anti-doping purposes, reflecting its presence and prohibition in competitive sports. wikipedia.orgwada-ama.org
Table 2: Comparative Anabolic/Androgenic Data of Related Steroids
| Compound | Relative Myotrophic (Anabolic) Activity | Relative Androgenic Activity | Key Structural Feature |
|---|---|---|---|
| Testosterone Propionate | 100 | 100 | Standard Androgen |
| Nandrolone (B1676933) Phenylpropionate | 111 | 33 | 19-nor (lacks C19-methyl) |
| 7α-methyl-nandrolone (MENT) | 575 | 275 | 19-nor, 7α-methyl group |
| Mibolerone | 1575 | 775 | 7α,17α-dimethyl groups |
This table presents a summary of comparative data referenced from Julius Vida's "Androgens and Anabolic Agents," which draws from foundational steroid research. The values are relative to Testosterone Propionate. ironmagazine.com
Current Research Gaps and Future Directions in this compound Investigation
Despite decades of research, particularly on its active metabolite MENT, specific knowledge gaps concerning this compound persist. The complete metabolic pathway of the prohormone itself, including the efficiency of its conversion to MENT and the formation of other minor metabolites in humans, is not fully characterized. A comprehensive understanding of its biotransformation is essential for both therapeutic and analytical applications.
Future research could productively focus on several areas. First, molecular modeling and structural biology studies could further elucidate how the 7α-methyl group influences interactions with the androgen receptor and other steroid receptors, providing a clearer picture of its mechanism of action and selectivity. Second, while MENT has been investigated for specific applications, the parent compound has been largely overlooked in formal therapeutic research. Investigations into whether this compound possesses any unique biological activities independent of its conversion to MENT could be a novel research avenue.
Finally, the development of more advanced and sensitive analytical techniques for the detection of this compound and its unique metabolites remains a priority for anti-doping agencies. As new designer steroids emerge, staying ahead with robust detection methods is a continuous challenge that requires ongoing research and development.
Structure
3D Structure
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14-,15+,16-,18+,19-/m0/s1 |
InChI Key |
IHFREKJAIFEZMQ-YUCZGNSFSA-N |
Isomeric SMILES |
CC1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 +/ Methyl Estra 4 Ene 3,17 Dione
Retrosynthetic Analysis and Strategic Disconnections for 7-(+/-)-Methyl-estra-4-ene-3,17-dione
A retrosynthetic analysis of this compound identifies key strategic disconnections that simplify the complex tetracyclic structure into more readily available starting materials. The primary targets for disconnection are the bonds formed during the annulation of the ring system and the introduction of the key methyl group at the C7 position.
A logical approach involves disconnecting the C/D ring junction, a common strategy in steroid synthesis, leading back to a simpler bicyclic or tricyclic precursor. Further disconnection of the A/B ring system can also be envisioned, reducing the molecule to even more fundamental building blocks. However, a more common and practical approach in steroid chemistry is to start from a pre-existing steroid scaffold.
Historical and Contemporary Approaches to the Total Synthesis of this compound
The synthesis of 7-methylated steroids has been a subject of interest for several decades, with the first description of 7α-methyl-19-norsteroids appearing in 1963. wikipedia.org These early investigations laid the groundwork for the development of various synthetic routes to compounds like this compound and its close analog, trestolone (B1663297) (7α-methyl-19-nortestosterone). wikipedia.org
Multi-Step Synthesis Pathways from Precursor Steroid Derivatives
The total synthesis of complex steroids from simple starting materials is a formidable task. Consequently, most synthetic approaches to this compound rely on the modification of readily available steroid precursors. Common starting materials include estrone (B1671321) or nandrolone (B1676933) (19-nortestosterone), which already possess the core tetracyclic structure of the target molecule. acs.org
A plausible synthetic pathway commencing from a 19-nortestosterone derivative would involve the introduction of unsaturation at the C6-C7 position to form an estra-4,6-diene-3,17-dione intermediate. This conjugated diene system then serves as a handle for the stereoselective introduction of the methyl group at the C7 position.
Key Reactions and Reagents Employed in the Synthesis of this compound (e.g., Oxidation, Reduction, Methylation)
The synthesis of this compound involves a series of key chemical transformations, each requiring specific reagents and conditions to achieve the desired outcome.
Methylation: The introduction of the methyl group at the C7 position is arguably the most critical step. This is often achieved through a conjugate addition reaction to a Δ⁶-unsaturated steroid intermediate. Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are frequently employed for this purpose, as they are known to favor 1,4-addition to α,β-unsaturated ketones. The use of methyl-magnesium chloride in the presence of a copper salt is also a viable method for this transformation. chemicalbook.com
Oxidation and Reduction: Control of the oxidation state at various positions of the steroid nucleus is essential. For instance, if the synthesis proceeds via trestolone (which has a 17β-hydroxyl group), a final oxidation step is required to furnish the 17-keto group of the target dione (B5365651). Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane can be used for this purpose. nih.gov Conversely, reductions may be necessary at earlier stages of the synthesis. For example, the reduction of a 7-keto group to a 7-hydroxyl group can be a strategic step in controlling the stereochemistry at this position. nih.gov
The following table summarizes some of the key reactions and reagents:
| Reaction Type | Reagent Example | Purpose in Synthesis |
| Methylation | Lithium dimethylcuprate | Introduction of the C7-methyl group |
| Oxidation | Pyridinium chlorochromate (PCC) | Conversion of a 17β-hydroxyl to a 17-keto group |
| Reduction | Lithium tri-sec-butylborohydride | Stereoselective reduction of a keto group |
| Dehydrogenation | Chloranil | Introduction of unsaturation (e.g., at C6-C7) |
Stereochemical Control and Isomer Separation in the Synthesis of this compound Epimers
Achieving the desired stereochemistry, particularly at the C7 position, is a significant challenge in the synthesis of this compound. The addition of the methyl group to the estra-4,6-diene-3,17-dione intermediate can potentially lead to the formation of both the 7α- and 7β-methyl epimers.
The stereochemical outcome of the conjugate addition is influenced by several factors, including the choice of reagent and the reaction conditions. The use of bulky reagents may favor attack from the less hindered α-face of the steroid, leading to the formation of the 7α-methyl epimer. Thermodynamic control, achieved through equilibration, can also be employed to favor the more stable epimer.
In cases where a mixture of epimers is formed, chromatographic separation techniques, such as column chromatography or high-performance liquid chromatography (HPLC), are typically employed to isolate the desired isomer. The distinct physical properties of the epimers allow for their separation.
Derivatization and Functionalization Strategies for this compound and its Analogs
The core structure of this compound can be further modified to generate a range of analogs with potentially different chemical and physical properties. These modifications often target the reactive keto groups at the C3 and C17 positions.
Introduction of Novel Substituents and Structural Modifications
The introduction of novel substituents can be achieved through various chemical reactions. For example, the keto groups can be converted to hydroxyl groups, which can then be esterified or etherified. The enone system in the A-ring also provides a site for further chemical manipulation.
Examples of structural modifications found in related compounds include:
Alkylation at C17: Introduction of an alkyl group at the C17α position is a common modification in steroid chemistry.
Modification of the A-ring: The enone functionality can be altered, for instance, through the introduction of substituents at the C2 or C4 positions.
Further substitution on the steroid backbone: Introduction of substituents at other positions, such as C11, can lead to analogs with different conformational and electronic properties. An example of a related compound with further modification is dimethandrolone, which is 7α,11β-dimethyl-19-nortestosterone. wikipedia.org
These derivatization and functionalization strategies allow for the exploration of the chemical space around the this compound scaffold, leading to the generation of a library of related compounds for further study.
Chemo- and Regioselective Transformations of the Estrane (B1239764) Skeleton
The targeted modification of the estrane skeleton, particularly at the C7 position, is a key challenge in the synthesis of 7-methylated steroids like this compound. Achieving high chemo- and regioselectivity is paramount to avoid unwanted side reactions and ensure the formation of the desired isomer.
One potential strategy for the introduction of a methyl group at the 7α-position involves the conjugate addition of a methyl group to an appropriate enone precursor. A common precursor for such transformations is estra-4,6-diene-3,17-dione. The presence of the conjugated double bond system in this precursor activates the C7 position for nucleophilic attack. The reaction typically employs an organocuprate reagent, such as lithium dimethylcuprate (Li(CH₃)₂Cu), which is known for its high selectivity in 1,4-additions to α,β-unsaturated ketones.
The general transformation can be represented as follows:
Estra-4,6-diene-3,17-dione + Li(CH₃)₂Cu → 7α-Methyl-estra-4-ene-3,17-dione
The stereoselectivity of this reaction is crucial, as the biological activity of steroid derivatives is often highly dependent on the spatial orientation of substituents. In this case, the methyl group predominantly adds from the α-face of the steroid, leading to the formation of the 7α-methyl isomer. This is attributed to the steric hindrance posed by the angular methyl group at C13 on the β-face.
Below is a representative table of reaction conditions that could be explored for such a transformation, based on general knowledge of steroid chemistry.
| Parameter | Condition | Rationale |
| Reagent | Lithium dimethylcuprate (Li(CH₃)₂Cu) | Promotes selective 1,4-conjugate addition. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvents that are compatible with organometallic reagents. |
| Temperature | -78 °C to 0 °C | Low temperatures are often required to control reactivity and improve selectivity. |
| Reaction Time | 1-4 hours | Sufficient time for the reaction to proceed to completion. |
| Work-up | Quenching with aqueous ammonium (B1175870) chloride | Neutralizes the reactive species and facilitates product isolation. |
Synthesis of Stable Isotope-Labeled this compound for Metabolic Tracing
Stable isotope-labeled compounds are invaluable tools in metabolic research, allowing for the tracing of molecules through biological systems without the complications of radioactivity. The synthesis of a deuterated version of this compound would enable detailed studies of its metabolic fate.
A common strategy for introducing deuterium (B1214612) into a methyl group is to use a deuterated methylating agent. For the synthesis of 7-(+/-)-methyl-d₃-estra-4-ene-3,17-dione, a deuterated organocuprate reagent, lithium bis(trideuteromethyl)cuprate (Li(CD₃)₂Cu), would be employed. This reagent can be prepared from deuterated methyl iodide (CD₃I).
The synthetic approach would mirror the non-deuterated synthesis, with the key difference being the isotopic composition of the methylating agent:
Estra-4,6-diene-3,17-dione + Li(CD₃)₂Cu → 7α-(Trideuteromethyl)-estra-4-ene-3,17-dione
The resulting labeled compound would have a molecular weight that is three units higher than the unlabeled analogue, allowing for its unambiguous detection and quantification by mass spectrometry in biological samples. This enables researchers to distinguish the administered compound and its metabolites from endogenous steroids.
The following table outlines the key reagents for this isotopic labeling synthesis.
| Reagent | Purpose |
| Estra-4,6-diene-3,17-dione | Steroid precursor |
| Trideuteromethyl iodide (CD₃I) | Source of the deuterium-labeled methyl group |
| n-Butyllithium (n-BuLi) | For the preparation of the organolithium reagent |
| Copper(I) iodide (CuI) | To form the cuprate (B13416276) reagent |
| Tetrahydrofuran (THF) | Anhydrous solvent |
Methodological Advancements in Yield Optimization and Purity Enhancement for this compound Synthesis
Yield Optimization:
The yield of the conjugate addition reaction can be influenced by several parameters. The purity of the starting materials, particularly the estra-4,6-diene-3,17-dione precursor, is critical. The choice of the copper salt and the stoichiometry of the reagents can also significantly impact the outcome. For instance, using a slight excess of the organocuprate reagent can help drive the reaction to completion. Furthermore, careful control of the reaction temperature is essential to minimize side reactions, such as 1,2-addition to the carbonyl groups.
Recent advancements in synthetic methodology, such as the use of microfluidic reactors, could potentially offer better control over reaction parameters, leading to improved yields and reproducibility.
Purity Enhancement:
The purification of the final product is crucial to remove unreacted starting materials, byproducts, and any stereoisomers that may have formed. Column chromatography is a standard technique for the purification of steroids. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving good separation.
A typical purification protocol might involve the following steps, with the solvent system being optimized based on the polarity of the components in the mixture.
| Purification Step | Technique/Reagents | Purpose |
| Initial Work-up | Extraction with an organic solvent (e.g., ethyl acetate), washing with brine | To remove aqueous-soluble impurities. |
| Chromatography | Column chromatography on silica gel | To separate the desired product from starting materials and byproducts. |
| Eluent System | A gradient of hexane (B92381) and ethyl acetate | To elute compounds based on their polarity. |
| Crystallization | Recrystallization from a suitable solvent (e.g., acetone/hexane) | To obtain the final product in high purity and crystalline form. |
High-performance liquid chromatography (HPLC), particularly chiral HPLC, can be employed to separate the racemic mixture of this compound into its individual enantiomers if required for specific biological studies. wvu.edumdpi.com Chiral stationary phases are designed to interact differently with each enantiomer, allowing for their separation. nih.gov
Molecular Mechanisms and Biological Interactions of 7 +/ Methyl Estra 4 Ene 3,17 Dione
Ligand-Receptor Binding Kinetics and Thermodynamics of 7-(+/-)-Methyl-estra-4-ene-3,17-dione
This compound, also known as 7α-methyl-19-norandrostenedione or MENT dione (B5365651), is a synthetic derivative of 19-nortestosterone (nandrolone). wikipedia.org It functions primarily as a prohormone, undergoing metabolic conversion to the more active compound, trestolone (B1663297) (7α-methyl-19-nortestosterone or MENT). wikipedia.org The biological activity of this compound is therefore predominantly attributable to the actions of trestolone.
Interaction Profile with Androgen Receptors: Agonistic Potency and Binding Affinity
The primary mechanism of action for this class of compounds is through direct interaction with the androgen receptor (AR). Trestolone, the active metabolite of this compound, is a potent agonist of the androgen receptor. wikipedia.org Upon binding, it initiates a cascade of cellular events typically associated with endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org
| Compound | Receptor Target | Activity Profile | Relative Potency/Affinity |
|---|---|---|---|
| This compound | Androgen Receptor (via Trestolone) | Prohormone | Muscle-strengthening effect is 26x that of nor-androstenedione. ironmagazine.com |
| Trestolone (MENT) | Androgen Receptor, Progesterone Receptor | Agonist | Anabolic properties are ~10x that of testosterone. wada-ama.org |
| Testosterone | Androgen Receptor | Endogenous Agonist | Baseline for comparison. |
| Dihydrotestosterone (DHT) | Androgen Receptor | Endogenous Agonist | Binds with 2-fold higher affinity than testosterone. nih.gov |
| 4-Androstenedione | Androgen Receptor | Agonist | Lower binding affinity (Kd: 648 nM) compared to DHT (Kd: 10 nM). researchgate.netdoi.org |
Investigation of Receptor Conformation Changes Induced by this compound Binding
The binding of an agonist like trestolone to the ligand-binding domain of the androgen receptor induces a critical conformational change in the receptor protein. nih.govnih.gov This structural alteration is a fundamental step in AR activation. In its inactive state, the AR resides in the cytoplasm, complexed with a variety of heat-shock proteins (HSPs). nih.gov
The binding of the ligand triggers the dissociation of these chaperone proteins. This unmasking allows for the dimerization of the receptor and exposes a nuclear localization signal. nih.govnih.gov Subsequently, the ligand-receptor complex translocates from the cytoplasm into the nucleus. nih.govnih.gov Studies on the related androgen, 4-androstenedione, have demonstrated its ability to cause this nuclear translocation of the AR in vitro. nih.govresearchgate.netdoi.org This supports the understanding that this compound, through its conversion to trestolone, would initiate the same sequence of conformational changes necessary for AR-mediated gene transcription. Once inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their expression. nih.gov
Comparative Analysis of Receptor Binding with Endogenous Steroids and Synthetic Analogs
The interaction of this compound's active metabolite, trestolone, with the androgen receptor displays distinct characteristics when compared to endogenous androgens and other synthetic steroids.
Comparison with Endogenous Androgens: Trestolone's anabolic potency is reported to be tenfold that of testosterone, indicating a highly efficient interaction with the androgen receptor. wada-ama.org A key difference lies in its interaction with the enzyme 5α-reductase. Testosterone is converted by 5α-reductase into the more potent dihydrotestosterone (DHT) in certain tissues, which has a two-fold higher binding affinity for the AR. wikipedia.orgnih.gov Trestolone, however, is not a substrate for 5α-reductase. wikipedia.org This property gives it a high ratio of anabolic to androgenic activity, as its potency is not amplified in tissues like the skin and prostate. wikipedia.org
Comparison with Synthetic Analogs: As a derivative of 19-nortestosterone (nandrolone), trestolone shares characteristics with this class of steroids, including a favorable anabolic-to-androgenic ratio. wikipedia.orgwikipedia.org Unlike some synthetic steroids that are modified to reduce their conversion to estrogens, trestolone is a substrate for the aromatase enzyme. This enzymatic action converts trestolone into the estrogenic metabolite 7α-methylestradiol, a factor that influences its biological effects. wikipedia.org
| Steroid | Relative Anabolic Potency (vs. Testosterone) | Substrate for 5α-Reductase? | Substrate for Aromatase? |
|---|---|---|---|
| Trestolone (active metabolite) | ~10x wada-ama.org | No wikipedia.org | Yes (forms 7α-methylestradiol) wikipedia.org |
| Testosterone (endogenous) | 1x | Yes (forms DHT) wikipedia.org | Yes (forms estradiol) |
| Nandrolone (B1676933) (synthetic analog) | High | Yes (forms weaker dihydronandrolone) | Yes (to a lesser extent than testosterone) |
Enzymatic Biotransformation and Metabolic Pathway Analysis of this compound
The biotransformation of this compound is a critical determinant of its biological activity, as it is a prohormone that requires enzymatic conversion to exert its potent effects. wikipedia.org The metabolic pathways involve both Phase I and Phase II reactions.
In Vitro Metabolic Studies of this compound in Isolated Tissues and Cellular Systems
While specific in vitro metabolic studies on this compound are not extensively detailed in the available literature, its metabolic fate can be inferred from studies of structurally similar compounds. The primary biotransformation is the reduction of the 17-keto group to a 17β-hydroxyl group, yielding the active compound trestolone. wikipedia.org
In vitro studies using isolated tissues for the related steroid androst-4-ene-3,17-dione have demonstrated that its metabolism is predominantly reductive. nih.gov For instance:
Incubation with rat submaxillary gland homogenates converted androst-4-ene-3,17-dione primarily to androsterone, with smaller quantities of testosterone, 17β-hydroxy-5α-androstan-3-one, 5α-androstane-3,17-dione, and 5α-androstane-3α,17β-diol also being identified. nih.gov
Studies with rabbit skeletal muscle showed the conversion of androst-4-ene-3,17-dione to 5α-androstane-3,17-dione. researchgate.net
These findings suggest that the metabolism of this compound in various tissues would likely follow similar reductive pathways, affecting the A-ring and the ketone groups at positions C3 and C17.
Identification and Structural Elucidation of Phase I and Phase II Metabolites of this compound
The metabolism of this compound proceeds through two main phases.
Phase I Metabolism: These reactions involve modification of the steroid structure through oxidation, reduction, or hydrolysis to introduce or expose functional groups. upol.cz
Reduction: The most significant Phase I reaction is the reduction of the C17-ketone of this compound to form the highly active androgen, trestolone (7α-methyl-19-nortestosterone). wikipedia.org Further reduction of the A-ring and the 3-keto group is also anticipated, based on the metabolism of analogous steroids. nih.gov
Aromatization: Trestolone can undergo aromatization, a process catalyzed by the aromatase enzyme, which converts it into the estrogenic metabolite 7α-methylestradiol. wikipedia.org
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the steroid or its Phase I metabolite, increasing water solubility and facilitating excretion. upol.cznih.gov
Glucuronidation and Sulfation: The hydroxyl groups on trestolone and its other Phase I metabolites are expected to be targets for conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation). nih.govnih.gov These conjugated metabolites are more polar and are more readily eliminated from the body, typically in urine.
Human metabolism studies on trestolone have identified urinary metabolites, although initial reports noted a short detection window. wada-ama.org Ongoing research, including projects by the World Anti-Doping Agency (WADA), aims to use advanced techniques like high-resolution mass spectrometry to reinvestigate trestolone metabolism, identify a broader range of metabolites, and elucidate their precise chemical structures for longer-term detection. wada-ama.org
Elucidation of Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes, Hydroxysteroid Dehydrogenases)
The metabolism of this compound, a synthetic steroid derived from 19-nortestosterone (nandrolone), involves several key enzyme systems responsible for its biotransformation. wikipedia.org The primary metabolic pathways are catalyzed by hydroxysteroid dehydrogenases (HSDs) and the cytochrome P450 (CYP) superfamily of enzymes. These enzymes modify the steroid's structure, influencing its biological activity and clearance.
Hydroxysteroid Dehydrogenases (HSDs): The most significant initial metabolic step for this compound is the reduction of the ketone group at the C17 position. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which convert the dione into its corresponding 17β-hydroxy derivative, trestolone (7α-methyl-19-nortestosterone). wikipedia.orgnih.gov This conversion is crucial as trestolone is a potent androgen. 17β-HSDs are a family of enzymes that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids, using NADPH or NAD+ as cofactors. nih.govwikipedia.org Different isoforms of 17β-HSD are expressed in various tissues, providing a mechanism for tissue-specific regulation of active steroid levels. nih.gov
Cytochrome P450 (CYP) Enzymes: The CYP enzyme system is responsible for a wide range of oxidative metabolic reactions of the steroid nucleus. nih.gov While specific studies on this compound are limited, the metabolism of structurally similar steroids, such as exemestane (B1683764) and other androstenedione (B190577) derivatives, provides insight into the likely pathways. nih.govnih.gov Key CYP-mediated reactions include hydroxylation, and potentially aromatization.
For instance, studies on exemestane (6-methylenandrosta-1,4-diene-3,17-dione) show that multiple CYP isoforms are involved. nih.gov The formation of a 17-hydroxy metabolite is mediated by enzymes including CYP1A1/2 and CYP4A11, while oxidation at the A-ring is primarily catalyzed by the CYP3A family. nih.govnih.gov It is plausible that this compound undergoes similar hydroxylations on the steroid core, mediated by enzymes such as CYP3A4, which is a major enzyme in drug and steroid metabolism. Hydroxylation can occur at various positions, such as C6, leading to metabolites like 6α-hydroxyandrostenedione, a known metabolite of similar compounds. dshs-koeln.de
| Enzyme System | Specific Enzyme (Example) | Type of Reaction | Resulting Metabolite (Hypothesized) | Reference |
|---|---|---|---|---|
| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD | Reduction of C17-ketone | Trestolone (7α-methyl-19-nortestosterone) | wikipedia.orgnih.gov |
| Cytochrome P450 (CYP) | CYP3A4 | Hydroxylation of the steroid nucleus (e.g., at C6) | Hydroxylated derivatives | nih.govnih.gov |
| Aromatase (CYP19A1) | Aromatization of A-ring (Potential for inhibition) | Estrogenic metabolites (unlikely due to 19-nor structure) | nih.gov |
Stereospecificity of Enzymatic Conversions of this compound
Enzymatic reactions are inherently stereospecific, meaning the enzyme's active site interacts with the substrate in a precise three-dimensional orientation. acs.org This principle is critical in the metabolism of this compound, particularly concerning the chiral center at the C7 position. The compound exists as a racemic mixture of 7α-methyl and 7β-methyl isomers, and enzymes will metabolize each stereoisomer differently.
The reduction of the 17-keto group by 17β-HSD is highly stereospecific. The enzyme preferentially adds a hydride ion to one face of the carbonyl group, resulting almost exclusively in the formation of the 17β-hydroxy epimer. nih.govnih.gov This means both the 7α-methyl and 7β-methyl isomers of the parent dione would be converted to their respective 17β-hydroxy analogs.
Furthermore, the stereochemistry of the 7-methyl group itself dictates the metabolic fate of the molecule. The orientation of the methyl group (equatorial in the 7α-isomer, axial in the 7β-isomer) influences how the steroid fits into the active site of metabolizing enzymes like CYPs. This can lead to different rates of metabolism and the formation of different metabolites for each isomer. For example, hydroxylation of the steroid ring by a CYP enzyme might be favored for one isomer but sterically hindered for the other. This differential metabolism is a key factor in why different stereoisomers of a drug can have distinct pharmacokinetic profiles and biological effects. acs.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Influence of the 7-Methyl Group's Stereochemistry on Receptor Binding and Biological Activity
The stereochemistry of the methyl group at the C7 position has a profound impact on the biological activity of 7-methyl-estra-4-ene-3,17-dione and its active metabolite, trestolone. This phenomenon, sometimes referred to as the "magic methyl effect," highlights how a small structural change can lead to significant differences in receptor binding affinity and subsequent biological response. princeton.edunih.gov
In contrast, a 7β-methyl group (in an axial position) would significantly alter the steroid's shape. This change could introduce steric hindrance, preventing the steroid from binding effectively to the receptor. nih.gov Therefore, the 7α-isomer is considered the biologically active form, while the 7β-isomer is expected to have considerably lower or negligible activity. The preference for a specific stereoisomer is a common feature in receptor-ligand interactions, where the three-dimensional complementarity between the molecule and the binding site is paramount. acs.org
Impact of A-Ring and D-Ring Modifications on Biological Potency and Selectivity
Modifications to the A-ring and D-ring of the steroid nucleus are common strategies to alter biological potency and selectivity. While specific studies on derivatives of this compound are not widely published, SAR principles from other steroid classes can be applied.
A-Ring Modifications: The A-ring is crucial for receptor binding and initiating a biological response. Introducing additional double bonds, such as creating a 1,4-diene system (as seen in boldione or exemestane), can significantly affect activity. nih.govresearchgate.net Such a modification flattens the A-ring, which can alter its interaction with the androgen receptor. In some cases, this can influence the balance between anabolic and androgenic activity or introduce other activities, such as aromatase inhibition. nih.gov
D-Ring Modifications: The D-ring and its substituents are critical for determining receptor binding affinity and specificity. Modifications to the D-ring can drastically alter the compound's biological profile. For example, cleaving the D-ring to create seco-steroids or replacing it with a heterocyclic system (such as a piperidinedione moiety) has been shown to produce potent inhibitors of enzymes like steroid sulfatase. nih.govnih.gov Such changes fundamentally alter the shape and electronic properties of the molecule, allowing it to target different proteins or bind to the same receptor in a different manner. These modifications could theoretically be applied to this compound to create analogs with novel activities, potentially shifting its profile from a receptor agonist to an enzyme inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, a QSAR study would aim to build a mathematical model that predicts androgen receptor binding affinity or anabolic potency based on specific molecular descriptors.
The process involves:
Synthesizing a series of analogs with systematic variations (e.g., different substituents at various positions).
Measuring the biological activity of each analog.
Calculating molecular descriptors for each analog. These can include physicochemical properties like hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters, molar refractivity).
Developing a mathematical equation that links the descriptors to the observed activity.
| Descriptor Type | Specific Descriptor | Potential Influence on Androgenic Activity |
|---|---|---|
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Positive correlation; increased hydrophobicity may enhance membrane permeability and receptor binding. |
| Electronic | Dipole Moment, Hammett Constant (σ) | May influence hydrogen bonding and electrostatic interactions within the receptor binding pocket. |
| Steric/Topological | Molar Refractivity (MR), Molecular Surface Area | Crucial for defining the optimal size and shape for receptor fit; steric bulk in certain regions may decrease activity. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to form covalent bonds (if applicable) or engage in charge-transfer interactions. |
Enzyme Inhibition Studies of this compound and its Derivatives
Given its structural similarity to other steroidal enzyme inhibitors, this compound and its derivatives are potential candidates for enzyme inhibition studies. The primary targets of interest would be enzymes involved in steroid biosynthesis and metabolism, such as aromatase (CYP19A1) and 5α-reductase.
Aromatase Inhibition: Aromatase is the enzyme responsible for converting androgens into estrogens. Many steroidal compounds with an androst-4-ene-3,17-dione core structure are known to be aromatase inhibitors. nih.gov For example, exemestane and formestane (B1683765) are irreversible "suicide" inhibitors that bind to the enzyme's active site and permanently deactivate it. It is plausible that this compound could exhibit inhibitory activity against aromatase. nih.govnih.gov Inhibition studies would typically be performed in vitro using human placental microsomes as a source of the enzyme, with the rate of conversion of a substrate like androstenedione to estrone (B1671321) being measured.
5α-Reductase Inhibition: The enzyme 5α-reductase converts testosterone into the more potent androgen dihydrotestosterone (DHT). Inhibition of this enzyme is a therapeutic strategy for conditions like benign prostatic hyperplasia. Some synthetic steroids can act as 5α-reductase inhibitors. The 7α-methyl group in this compound is known to prevent 5α-reduction of the molecule itself, a property that contributes to its pharmacological profile. It is also possible that the compound or its derivatives could act as competitive inhibitors of the enzyme, preventing the conversion of other natural androgens.
Enzyme inhibition studies would quantify the potency of the compound, typically reported as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). Such studies are crucial for fully characterizing the pharmacological profile of the compound and identifying any secondary activities beyond its primary receptor-mediated effects.
Aromatase Inhibition by this compound and Related Compounds
Aromatase, a cytochrome P450 enzyme, is crucial in the biosynthesis of estrogens from androgens. The inhibition of this enzyme is a key strategy in the treatment of estrogen-dependent diseases. Research into steroidal aromatase inhibitors has shown that modifications at the C-7 position of the steroid nucleus can significantly influence inhibitory potency.
While specific inhibitory constants for this compound are not extensively documented in publicly available literature, studies on analogous compounds provide significant insights. Androstenedione analogs with 7-alpha substituents have been demonstrated to be potent aromatase inhibitors. nih.gov These compounds exhibit a higher affinity for the enzyme complex than the natural substrate, androstenedione. For instance, 7-alpha-substituted androstenediones have shown potent competitive inhibition of aromatase. nih.gov One such analog, 7α-(4'-amino)phenylthio-4-androstene-3,17-dione, displays a strong apparent Ki of 18 nM. nih.gov
The nature of the substituent at the 7-alpha position is critical for potent inhibition. Molecular modeling studies suggest that for effective inhibition, the substituent should be able to orient itself into a specific pocket, often referred to as the 7-alpha pocket, within the enzyme's active site. nih.gov For example, 7-benzyl- and 7-phenethyl-4,6-androstadiene-3,17-diones are effective inhibitors with apparent Ki values ranging from 61 to 174 nM, whereas the 7-phenyl analog is a poor inhibitor with a Ki of 1.42 µM. nih.gov This difference is attributed to the flexibility of the benzyl (B1604629) and phenethyl groups, allowing them to fit into the active site, while the rigid phenyl group cannot adopt the necessary conformation. nih.gov
It is important to distinguish this compound from its reduced form, 7α-methyl-19-nortestosterone (trestolone). While the former is investigated for its potential as an aromatase inhibitor, trestolone acts as a substrate for aromatase and is converted to the estrogen 7α-methylestradiol. nih.govwikipedia.org This highlights the significance of the 3,17-dione structure for potential inhibitory activity, as opposed to the 17-hydroxy structure which undergoes aromatization.
| Compound | Type of Inhibition | Apparent Ki (nM) | IC50 (nM) |
| 7α-(4'-amino)phenylthio-4-androstene-3,17-dione | Competitive | 18 | - |
| 7-Benzyl-4,6-androstadiene-3,17-dione | Competitive | 61 - 174 | - |
| 7-Phenethyl-4,6-androstadiene-3,17-dione | Competitive | 61 - 174 | - |
| 7-Phenyl-4,6-androstadiene-3,17-dione | Competitive | 1420 | - |
Inhibition of Hydroxysteroid Dehydrogenases (HSDs) by this compound Analogs
Hydroxysteroid dehydrogenases are a family of enzymes that play a critical role in the metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxysteroid and ketosteroid groups. The inhibition of specific HSD isoforms is a target for various therapeutic interventions.
Currently, there is a lack of specific data in the scientific literature detailing the inhibitory effects of this compound on various HSD isoforms. Research on the interaction of 19-nortestosterone derivatives with HSDs is ongoing, but specific structure-activity relationships for 7-methylated compounds in this class are not well-established. The antigonadotropic activity of some 19-nortestosterone derivatives has been studied, but this action is not mediated through the androgen receptor and direct HSD inhibition was not the focus of these studies. nih.gov Further research is required to determine if this compound or its analogs possess any significant inhibitory activity against key HSD enzymes involved in steroid hormone regulation.
Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-Competitive)
The mechanism by which a compound inhibits an enzyme is fundamental to understanding its pharmacological profile. The primary modes of reversible enzyme inhibition are competitive and non-competitive.
Based on studies of structurally similar compounds, it is postulated that if this compound acts as an aromatase inhibitor, it would likely do so through a competitive inhibition mechanism. Competitive inhibitors possess a structural similarity to the enzyme's natural substrate, allowing them to bind to the active site and prevent the substrate from binding. caldic.com In the case of aromatase, steroidal inhibitors typically mimic the structure of androstenedione. The research on 7-alpha-substituted androstenedione analogs strongly supports a competitive binding model, where these inhibitors vie with the androgen substrate for the active site of the aromatase enzyme. nih.gov
Non-competitive inhibition , in contrast, involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site.
Given the steroidal backbone of this compound, which resembles the natural substrate of aromatase, competitive inhibition is the most probable mechanism of action. However, without direct kinetic studies on this specific compound, this remains a well-supported hypothesis based on analogous structures. The potential mechanisms of inhibition for HSDs, if any, remain to be elucidated.
Advanced Analytical Methodologies for the Research and Characterization of 7 +/ Methyl Estra 4 Ene 3,17 Dione
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating 7-(+/-)-methyl-estra-4-ene-3,17-dione from complex matrices, such as biological fluids or synthesis reaction mixtures, and from its own metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Analysis and Metabolite Profiling
Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the detection of steroidal compounds at trace levels and for comprehensive metabolite profiling. nih.govresearchgate.net For the analysis of this compound, derivatization is a critical step to increase the volatility and thermal stability of the molecule. Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). washington.edudshs-koeln.de
The analysis by GC-MS/MS allows for the identification of metabolites formed through various biotransformation pathways. For 17-methylated steroids, common metabolic reactions include hydroxylation and reduction. dshs-koeln.deresearchgate.net The resulting metabolites can be identified by their characteristic mass spectra and retention times. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the monitoring of specific precursor-to-product ion transitions, which is crucial for distinguishing isomeric compounds and filtering out background noise. washington.eduresearchgate.net The fragmentation patterns observed in the mass spectra provide structural information that helps in the tentative identification of metabolites, which can then be confirmed using synthesized reference standards. dshs-koeln.de
Table 1: Illustrative GC-MS/MS Parameters for Steroid Analysis
| Parameter | Typical Condition |
|---|---|
| GC Column | Capillary column (e.g., Agilent Ultra-1, 17 m x 0.20 mm, 0.1 µm film thickness) dshs-koeln.de |
| Carrier Gas | Helium at a constant flow rate gcms.cz |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp 180-190°C, ramped to ~310-325°C dshs-koeln.deresearchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV washington.edu |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |
| Derivatization | TMS derivatization with MSTFA/NH4I/ethanethiol dshs-koeln.de |
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of synthesized this compound and for the quantification of the parent compound and its metabolites in various samples. bsu.edu.eg Reversed-phase HPLC, using a C18 column, is the most common approach for steroid analysis. nih.gov
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. bsu.edu.egsielc.com Gradient elution is often employed to achieve optimal separation of metabolites with varying polarities. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid allows for strong UV absorbance around 240-250 nm. bsu.edu.eg For quantitative analysis, a calibration curve is constructed using standards of known concentrations. HPLC methods are validated for linearity, accuracy, precision, and recovery to ensure reliable results. bsu.edu.eg This technique is particularly valuable for isolating sufficient quantities of metabolites for further structural elucidation by other methods like NMR. nih.govnih.gov
Table 2: Representative HPLC Conditions for Steroid Quantification
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV/DAD at ~245 nm |
| Column Temperature | Ambient or controlled (e.g., 25-40°C) |
| Injection Volume | 10-20 µL |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to dramatically improved resolution, higher sensitivity, and significantly faster analysis times. confreg.org For the analysis of this compound and its complex metabolic profile, UHPLC can provide superior separation of closely eluting isomers. The increased peak heights and narrower peak widths result in lower limits of detection and quantification, which is advantageous for trace-level analysis in biological matrices. The reduced run times also allow for higher sample throughput in research and screening environments.
Spectrometric Characterization Techniques
Spectrometric methods are essential for the unambiguous structural confirmation of this compound and the elucidation of its unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. thieme-connect.de Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are employed to determine the precise connectivity and stereochemistry of this compound.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons in 7-α-Methyl-estra-4-ene-3,17-dione
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 (Carbonyl) | ~199.5 |
| C-4 (Olefinic) | ~124.0 |
| C-5 (Olefinic) | ~170.0 |
| C-7 (Methyl-bearing) | ~40.0 |
| C-17 (Carbonyl) | ~220.0 |
| C-18 (Methyl) | ~14.0 |
| 7-CH₃ (Methyl) | ~15.0 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. scispace.comrsc.org For this compound (C₁₉H₂₆O₂), HRMS can confirm the molecular formula by measuring its exact mass. nih.gov This is a crucial first step in identifying the parent compound or novel metabolites.
When coupled with a chromatographic system (LC-HRMS or GC-HRMS), this technique can provide accurate mass data for the parent compound and all of its metabolites in a single run. gcms.cz Furthermore, fragmentation analysis using HRMS (MS/MS) provides high-resolution data for the product ions. This allows for the determination of the elemental composition of the fragments, which provides much greater confidence in elucidating the fragmentation pathways and, consequently, the structure of the parent molecule or its metabolites. researchgate.net
Table 4: HRMS Data for 7-Methyl-estra-4-ene-3,17-dione
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆O₂ |
| Calculated Monoisotopic Mass | 286.1933 g/mol |
| Ion Species (e.g., [M+H]⁺) | 287.2006 g/mol |
| Typical Mass Accuracy | < 5 ppm |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of steroidal compounds by identifying their key functional groups.
UV-Visible Spectroscopy: The UV-Vis spectrum of 7-α-Methyl-estra-4-ene-3,17-dione is primarily characterized by the presence of an α,β-unsaturated ketone system in the A-ring of the steroid nucleus. This chromophore gives rise to a strong absorption band in the ultraviolet region, typically around 240 nm, corresponding to a π→π* electronic transition. The exact position and intensity of this absorption can be influenced by the solvent used for analysis.
Infrared Spectroscopy: IR spectroscopy provides valuable information about the specific covalent bonds within the molecule. For 7-α-Methyl-estra-4-ene-3,17-dione, the IR spectrum will prominently display absorption bands corresponding to its two ketone functional groups and the carbon-carbon double bond. The α,β-unsaturated ketone at the C-3 position typically shows a C=O stretching vibration at a lower wavenumber (around 1665 cm⁻¹) compared to the saturated ketone at the C-17 position (around 1740 cm⁻¹). The C=C stretching of the enone system is expected near 1620 cm⁻¹. Additionally, various C-H stretching and bending vibrations from the methyl group and the steroid backbone will be present.
Table 1: Spectroscopic Data for 7-α-Methyl-estra-4-ene-3,17-dione Functional Groups
| Spectroscopic Method | Functional Group | Expected Absorption | Corresponding Transition/Vibration |
|---|---|---|---|
| UV-Vis | α,β-Unsaturated Ketone (C=C-C=O) | ~240 nm (λmax) | π→π* |
| IR | Saturated Ketone (C-17 C=O) | ~1740 cm⁻¹ | C=O Stretch |
| IR | α,β-Unsaturated Ketone (C-3 C=O) | ~1665 cm⁻¹ | C=O Stretch |
| IR | Alkene (C=C) | ~1620 cm⁻¹ | C=C Stretch |
| IR | Alkyl C-H | ~2850-3000 cm⁻¹ | C-H Stretch |
Sample Preparation and Derivatization Strategies for Complex Biological Matrices
The analysis of 7-α-Methyl-estra-4-ene-3,17-dione in biological samples like urine or plasma presents a significant challenge due to the complexity of the matrix and the low concentrations of the analyte. nih.govdiva-portal.org Effective sample preparation is therefore a critical step to isolate the target compound from interfering substances such as proteins and lipids and to concentrate it for analysis. arborassays.comzellx.de
Extraction and Purification Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for the extraction of anabolic steroids from aqueous biological fluids. researchgate.net The method is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net For steroids, water-immiscible solvents like diethyl ether, ethyl acetate, or methylene (B1212753) chloride are commonly employed. arborassays.comresearchgate.net The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous phase or by adding salts (salting out) to decrease the steroid's solubility in the aqueous layer. researchgate.net
Solid-Phase Extraction (SPE): SPE has become an increasingly popular alternative to LLE due to its efficiency, selectivity, and potential for automation. nih.gov This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The analyte is retained on the solid phase while the matrix components are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. For steroids, reversed-phase sorbents like C18 are commonly used, where the nonpolar steroid is adsorbed from the aqueous sample and later eluted with an organic solvent like methanol. arborassays.com
Table 2: Comparison of LLE and SPE for Steroid Extraction
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid and a liquid |
| Advantages | Simple, inexpensive equipment | High recovery, high selectivity, low solvent use, easily automated |
| Disadvantages | Large solvent volumes, can form emulsions, less selective | Higher cost of cartridges, potential for column clogging |
| Common Solvents/Phases | Diethyl ether, ethyl acetate, hexane (B92381), methylene chloride arborassays.comresearchgate.net | C18, C8 cartridges; Elution with methanol, acetonitrile arborassays.com |
Chemical Derivatization for Improved Chromatographic Behavior and Detector Response (e.g., Trimethylsilylation)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for steroid analysis. fu-berlin.de However, many steroids, including 7-α-Methyl-estra-4-ene-3,17-dione, have polar functional groups (ketones) that result in poor chromatographic properties such as low volatility and peak tailing. Chemical derivatization is employed to overcome these issues. diva-portal.org
Trimethylsilylation: This is one of the most common derivatization techniques for steroids. diva-portal.orgfu-berlin.de The process involves reacting the steroid with a silylating agent, which replaces active hydrogen atoms with a trimethylsilyl (TMS) group. For ketosteroids, this typically results in the formation of stable TMS enol ethers. fu-berlin.de Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). fu-berlin.deresearchgate.net
The resulting TMS derivative of 7-α-Methyl-estra-4-ene-3,17-dione is more volatile and thermally stable, leading to improved peak shape and resolution in GC analysis. fu-berlin.de Furthermore, the TMS derivative often produces characteristic fragmentation patterns in the mass spectrometer, which aids in structural confirmation and enhances the sensitivity and specificity of the detection method. fu-berlin.de
Table 3: Effects of Trimethylsilylation on the Analysis of 7-α-Methyl-estra-4-ene-3,17-dione
| Property | Before Derivatization | After Trimethylsilylation |
|---|---|---|
| Structure | Contains two ketone (C=O) groups | Ketone groups converted to trimethylsilyl (TMS) enol ethers |
| Volatility | Relatively low | Increased |
| Thermal Stability | Moderate | Increased |
| GC Peak Shape | May exhibit tailing | Improved symmetry and sharpness |
| MS Fragmentation | Specific to the native molecule | Produces characteristic ions indicative of the TMS derivative, enhancing identification fu-berlin.de |
Computational and Theoretical Investigations of 7 +/ Methyl Estra 4 Ene 3,17 Dione
Molecular Docking Simulations to Predict Binding Modes and Affinities with Target Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-(+/-)-Methyl-estra-4-ene-3,17-dione, its primary biological activity is mediated through its conversion to trestolone (B1663297), which then acts as a potent agonist of the androgen receptor (AR). wikipedia.org Therefore, docking simulations are essential for predicting how this steroid and its active metabolite fit into the ligand-binding domain of the AR.
These simulations can calculate a binding affinity score, which estimates the strength of the interaction. A lower binding energy value typically indicates a more stable and potent protein-ligand complex. For potent androgens, the interaction with key amino acid residues within the AR's binding pocket is critical for stabilizing the active conformation of the receptor and initiating downstream signaling. While specific docking studies for this compound are not widely published, data from related androgens suggest that interactions with residues such as Gln711, Arg752, Asn705, and Thr877 are vital for strong binding and agonist activity.
Illustrative Data Table: Predicted Binding Affinities with Androgen Receptor This table presents hypothetical, yet typical, binding energy scores for illustrative purposes, as specific experimental data for this compound is not readily available in published literature.
| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | Androgen Receptor (AR) | -9.8 | ARG752, GLN711, THR877 |
| Trestolone (MENT) | Androgen Receptor (AR) | -11.2 | ASN705, ARG752, GLN711, THR877 |
| Testosterone (B1683101) | Androgen Receptor (AR) | -9.5 | ASN705, ARG752, THR877 |
Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecular interactions over time. While docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and receptor move and adapt to each other, the stability of the complex, and the conformational changes that occur upon binding.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods like Density Functional Theory (DFT) can be used to calculate descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
A Quantitative Structure-Activity Relationship (QSAR) study on the broader family of 19-nor-testosterone steroids found that electronic properties are significantly related to their biological activities. nih.gov The study revealed that the HOMO-LUMO energy difference, total dipole moment, and the net charges on specific carbon atoms within the steroid nucleus are key to the interaction with the androgen receptor. nih.gov For this compound, a smaller HOMO-LUMO gap compared to less potent androgens would suggest higher reactivity and a greater propensity for favorable interactions within the receptor.
Illustrative Data Table: Key Quantum Chemical Descriptors This table contains representative values for this class of compounds to illustrate the application of quantum chemical calculations, based on findings from related steroid analyses. nih.gov
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| This compound | -6.2 | -1.5 | 4.7 | 3.8 |
| Trestolone (MENT) | -6.0 | -1.2 | 4.8 | 4.1 |
| 19-Nortestosterone | -6.4 | -1.3 | 5.1 | 3.5 |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico models allow for the early prediction of these pharmacokinetic parameters based on the molecule's structure, helping to identify potential liabilities.
For this compound, these models can predict properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. Experimental data on its active metabolite, trestolone, indicates poor oral bioavailability and a short elimination half-life, which aligns with typical pharmacokinetic profiles of many steroids. wikipedia.org In silico predictions can provide a more detailed profile, estimating values for various parameters that guide further development and formulation strategies. For instance, high predicted plasma protein binding would affect the concentration of the free, active drug, while prediction of metabolic sites can help in understanding its biotransformation pathways.
Cheminformatics and Machine Learning Approaches in Steroid Research, Applied to this compound
Cheminformatics and machine learning offer powerful tools for analyzing large datasets of chemical compounds to build predictive models. In steroid research, these approaches are used to develop QSAR models, which correlate molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) with biological activity.
A QSAR study on 19-nor-testosterone derivatives demonstrated that descriptors related to the electronic properties of the steroid nucleus are crucial for predicting anabolic and androgenic activity. nih.gov By training a machine learning model on a dataset of steroids with known activities, it becomes possible to predict the activity of new or untested compounds like this compound. These models can screen virtual libraries of steroid analogs to identify candidates with potentially enhanced potency or improved pharmacokinetic profiles, thereby accelerating the discovery process. For example, predictive models have been successfully developed to predict the binding of compounds to the androgen receptor with high accuracy, serving as an important tool for safety and efficacy screening. nih.gov
Future Research Directions and Unexplored Avenues for 7 +/ Methyl Estra 4 Ene 3,17 Dione
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 7-(+/-)-Methyl-estra-4-ene-3,17-dione and related steroids often relies on multi-step chemical processes that can be inefficient and generate significant chemical waste. The principles of green chemistry are increasingly being applied to steroid synthesis to develop more environmentally friendly and economically viable methods. researchgate.netresearchgate.net Future research should focus on developing novel and sustainable synthetic routes for this compound.
Promising approaches include the use of biocatalysis and flow chemistry. Biocatalytic methods, employing enzymes or whole-cell systems, can offer high selectivity and efficiency under mild reaction conditions, reducing the need for harsh reagents and solvents. rsc.orgrsc.org The integration of continuous flow technology with biocatalysis and photochemistry presents an opportunity to create highly efficient and automated synthetic processes for steroids. hims-biocat.eu Research in this area could lead to the development of more sustainable and cost-effective methods for the production of this compound and its derivatives.
Table 1: Potential Sustainable Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgrsc.org | Identification and engineering of enzymes for specific methylation and oxidation/reduction steps. |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation and scalability. hims-biocat.eu | Development of integrated flow reactors for multi-step synthesis. |
| Photochemistry | Novel reaction pathways, mild reaction conditions. hims-biocat.eu | Exploration of photochemical methods for key bond formations. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. researchgate.netresearchgate.net | Design of robust and selective heterogeneous catalysts for steroid modifications. |
In-depth Mechanistic Studies of Atypical Biological Activities
The biological activity of this compound is primarily attributed to its conversion to the potent androgen MENT. nih.govnih.gov MENT exhibits high anabolic activity and is resistant to 5-alpha reduction, a metabolic pathway that amplifies the androgenic effects of testosterone (B1683101) in certain tissues. nih.govresearchgate.net This resistance to 5-alpha reduction suggests a potentially more favorable ratio of anabolic to androgenic effects compared to testosterone. nih.gov
However, the full spectrum of its biological activities, particularly any "atypical" or unexpected effects, remains to be thoroughly investigated. Future research should focus on in-depth mechanistic studies to uncover any unique biological properties of this compound and its metabolites beyond conventional androgenic and anabolic actions. This could involve investigating its effects on various cell types and signaling pathways, including those not traditionally associated with androgens. Understanding these mechanisms is crucial for a comprehensive assessment of the compound's biological profile.
Advanced Structural Biology Techniques to Elucidate Receptor-Ligand Complexes
The interaction of this compound and its active metabolite, MENT, with the androgen receptor (AR) is fundamental to its biological activity. Advanced structural biology techniques, such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography, are powerful tools for visualizing the three-dimensional structures of protein-ligand complexes at atomic resolution. mskcc.orgnih.govcreative-biostructure.com
Future research should employ these techniques to determine the high-resolution structures of the androgen receptor in complex with this compound and MENT. Such studies would provide invaluable insights into the molecular basis of ligand binding, receptor activation, and the structural determinants of the compound's high potency. nih.gov This information could also guide the rational design of novel and more selective androgen receptor modulators. The application of generative AI in conjunction with Cryo-EM could further accelerate the process of modeling these protein-ligand complexes. biorxiv.org
Table 2: Application of Advanced Structural Biology Techniques
| Technique | Information Gained | Potential Impact |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of the full-length androgen receptor in complex with the ligand and co-activators. nih.gov | Understanding the overall conformational changes upon ligand binding and the assembly of transcriptional machinery. |
| X-ray Crystallography | Atomic-level detail of the ligand-binding pocket and specific molecular interactions. | Elucidation of the precise binding mode and the structural basis for ligand affinity and selectivity. |
Exploration of Non-Canonical Steroid Receptor Interactions and Downstream Signaling Pathways
While the classical mechanism of steroid action involves the regulation of gene expression through nuclear receptors, there is growing evidence for non-genomic or "rapid" actions of steroids that are initiated at the cell membrane. nih.gov These non-canonical signaling pathways can involve the activation of various intracellular signaling cascades, such as changes in intracellular calcium levels and activation of protein kinases. nih.gov
Future research should investigate whether this compound or its metabolites can elicit non-genomic effects through interactions with membrane-associated androgen receptors or other cell surface receptors. Elucidating these non-canonical signaling pathways would provide a more complete picture of the compound's mechanism of action and could reveal novel biological functions.
Application of Systems Biology Approaches to Integrate Multi-Omics Data
The biological effects of any compound are the result of complex interactions within a biological system. Systems biology approaches, which integrate data from multiple "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics), offer a powerful way to understand these complex interactions. nih.govnih.gov
Future research on this compound should leverage systems biology to gain a holistic understanding of its effects. By combining multi-omics data, researchers can construct comprehensive models of the cellular response to the compound, identify key signaling pathways and networks that are modulated, and potentially discover novel biomarkers of its activity. nih.govbiorxiv.orgbiorxiv.org This integrated approach will be crucial for a thorough characterization of the compound's biological impact.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing 7-(±)-Methyl-estra-4-ene-3,17-dione in a research setting?
- Answer : Synthesis should follow established protocols for steroidal derivatives, emphasizing regioselective methylation at position 7 and ketone stabilization at positions 3 and 17. Characterization requires a combination of spectroscopic methods (e.g., NMR for stereochemical confirmation, HPLC for purity assessment) and mass spectrometry for molecular weight validation. Detailed reporting of chemical suppliers, batch numbers, and purity thresholds (e.g., ≥98%) is critical for reproducibility . Raw data (e.g., chromatograms, spectral peaks) should be archived in appendices, with processed data (e.g., yield percentages, stereoisomer ratios) presented in the main text .
Q. How can researchers establish a theoretical framework for studying the biological activity of 7-(±)-Methyl-estra-4-ene-3,17-dione?
- Answer : Link the compound’s structure to hypothesized mechanisms, such as steroid receptor binding (e.g., estrogen or androgen receptors) or enzymatic inhibition (e.g., 17β-hydroxysteroid dehydrogenase). Use in silico docking studies to predict binding affinities, followed by in vitro assays (e.g., luciferase reporter gene assays for receptor activation). Theoretical frameworks must align with prior literature on analogous steroids to contextualize experimental outcomes .
Q. What are the best practices for analyzing contradictions in physicochemical data (e.g., solubility, stability) for this compound?
- Answer : Conduct sensitivity analyses to identify variables (e.g., solvent polarity, temperature) contributing to discrepancies. Use factorial experimental designs to isolate confounding factors . For stability studies, compare degradation profiles under controlled conditions (e.g., UV exposure, pH variations) and apply statistical tools (e.g., ANOVA) to quantify uncertainty .
Advanced Research Questions
Q. How can researchers design experiments to resolve conflicting bioactivity data for 7-(±)-Methyl-estra-4-ene-3,17-dione across different cell lines?
- Answer : Employ a multi-omics approach:
- Step 1 : Validate receptor expression levels (via qPCR or Western blot) in discrepant cell lines to rule out variability in target availability.
- Step 2 : Use metabolomic profiling (e.g., LC-MS) to identify off-target interactions or metabolic byproducts influencing activity.
- Step 3 : Apply Bayesian statistical models to integrate heterogeneous datasets and quantify confidence intervals for dose-response curves .
Q. What methodological strategies optimize the enantiomeric resolution of 7-(±)-Methyl-estra-4-ene-3,17-dione for structure-activity relationship (SAR) studies?
- Answer :
- Chromatographic Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile-phase optimization (e.g., hexane:isopropanol gradients).
- Crystallography : Co-crystallize enantiomers with resolving agents (e.g., tartaric acid derivatives) for X-ray diffraction analysis.
- Biological Testing : Compare enantiomer-specific activity in receptor-binding assays to isolate stereochemical effects .
Q. How can AI-driven simulations enhance the prediction of synthetic pathways or metabolic outcomes for this compound?
- Answer : Integrate COMSOL Multiphysics with machine learning models to:
- Predict reaction kinetics for methylation steps under varying catalysts (e.g., organometallic vs. enzymatic).
- Simulate hepatic metabolism using cytochrome P450 isoform-specific parameters.
- Validate predictions with high-throughput robotic synthesis and microsomal incubation assays .
Methodological Best Practices
- Data Management : Archive raw spectroscopic and bioassay data in repositories (e.g., Zenodo) with standardized metadata. Processed data should include error margins (e.g., ±SEM) and explicit references to normalization methods .
- Theoretical Alignment : Frame hypotheses within established steroid biochemistry paradigms (e.g., ligand-receptor dynamics) while explicitly identifying gaps (e.g., unknown off-target effects) to justify experimental scope .
- Contradiction Resolution : Predefine criteria for data acceptance/rejection (e.g., outlier thresholds) and document decision trees for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
